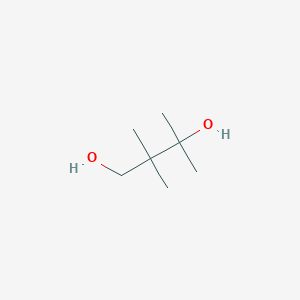

2,2,3-Trimethylbutane-1,3-diol

Description

Contextualization within Diol Chemistry and Highly Branched Alcohols

2,2,3-Trimethylbutane-1,3-diol is a member of the diol family, a class of organic compounds characterized by the presence of two hydroxyl (–OH) groups. wikipedia.org Specifically, it is a vicinal diol, meaning its hydroxyl groups are situated on adjacent carbon atoms. wikipedia.orgyoutube.com This structural arrangement is also referred to as a glycol. wikipedia.org The molecule's highly branched structure, featuring methyl groups on the second and third carbon atoms of the butane (B89635) chain, places it within the category of sterically hindered or highly branched alcohols. lookchem.com This branching significantly influences its physical and chemical properties.

The study of diols is a fundamental aspect of organic chemistry, with applications ranging from the synthesis of polymers to their use as protecting groups for carbonyl compounds. wikipedia.org Highly branched alcohols, in particular, are of interest for their unique reactivity and potential to create materials with specific properties, such as improved cold flow characteristics in biofuels. tue.nl

Significance of Vicinal and Geminal Diols in Organic Synthesis and Materials Science

Diols are broadly classified into two main types based on the relative positions of their hydroxyl groups: vicinal and geminal. wikipedia.orgyoutube.com In vicinal diols, the two hydroxyl groups are bonded to adjacent carbon atoms, as seen in this compound. wikipedia.orgyoutube.com In contrast, geminal diols have both hydroxyl groups attached to the same carbon atom and are often unstable, tending to convert to their corresponding carbonyl compounds. youtube.comchemistrysteps.com

Vicinal diols are crucial intermediates in a variety of organic syntheses. uni-duesseldorf.de They can be prepared through methods like the dihydroxylation of alkenes and are precursors to valuable compounds such as α-hydroxy ketones. chemistrysteps.comscispace.com A notable reaction of vicinal diols is the pinacol (B44631) rearrangement, where treatment with acid leads to the formation of a ketone. chemistrysteps.com In materials science, diols like ethylene (B1197577) glycol and 1,4-butanediol (B3395766) serve as essential monomers in polymerization reactions to produce polyesters and polyurethanes. wikipedia.orgyoutube.com The specific structure of the diol, including its branching, can impact the properties of the resulting polymer.

Overview of Current Research Landscape Pertaining to this compound

Current research on this compound and related highly branched diols explores their synthesis and application in various fields. One area of investigation involves its use as a building block in the synthesis of polymers and resins, and as a crosslinking agent for coatings, adhesives, and synthetic lubricants. lookchem.com Its high chemical stability and resistance to oxidation make it a valuable component in the production of durable materials. lookchem.com

Researchers have also explored the use of this compound in the development of novel chemical structures. For instance, it has been reacted with phosphorus trichloride (B1173362) to form a diphosphite, which can then be coupled with other diols to create more complex molecules. researchgate.netresearchgate.net The stereochemistry of such reactions is a key area of study, with an emphasis on creating chiral molecules with specific three-dimensional arrangements.

The synthesis of highly branched vicinal diols, including structures similar to this compound, is an active area of research. tue.nlacs.org These efforts aim to develop efficient catalytic methods for their production and to understand how their unique structures influence the properties of materials derived from them. tue.nl

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H16O2 | lookchem.comnih.gov |

| Molecular Weight | 132.20 g/mol | nih.gov |

| Melting Point | 126-127 °C | lookchem.com |

| Boiling Point | 199.5 °C at 760 mmHg | lookchem.com |

| Flash Point | 83.6 °C | lookchem.com |

| Density | 0.949 g/cm³ | lookchem.com |

| Refractive Index | 1.451 | lookchem.com |

| Vapor Pressure | 0.0851 mmHg at 25 °C | lookchem.com |

| Appearance | Colorless, odorless solid | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trimethylbutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(2,5-8)7(3,4)9/h8-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRDQCHWQGNXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381664 | |

| Record name | 2,2,3-trimethylbutane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16343-75-2 | |

| Record name | 2,2,3-trimethylbutane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,3 Trimethylbutane 1,3 Diol and Analogous Branched Diols

Established Synthetic Pathways to Highly Branched Aliphatic Diols

Traditional methods for diol synthesis have been adapted and refined to accommodate the construction of complex, sterically congested molecules. These pathways often involve the controlled formation of carbon-carbon bonds followed by reduction or hydroxylation steps.

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation and a powerful tool for the synthesis of 1,3-diols. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the base- or acid-catalyzed reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be reduced to the corresponding 1,3-diol. youtube.com

A prominent example is the synthesis of 2,2,4-trimethyl-1,3-pentanediol (B51712), a structurally related branched diol. This process often starts with the aldol condensation of isobutyraldehyde (B47883) with formaldehyde. The resulting β-hydroxy aldehyde can then undergo further reduction to yield the target diol. A key intermediate in some commercial processes is 2,4-diisopropyl-5,5-dimethylmetadioxane, a byproduct that can be converted to 2,2,4-trimethyl-1,3-pentanediol diisobutyrate through acid-catalyzed cleavage and esterification. google.com

The general strategy involves:

Aldol Addition: Reaction of a ketone or aldehyde with an enolizable carbonyl compound. For highly branched structures, a ketone is often reacted with formaldehyde. wikipedia.org

Reduction: The resulting aldol adduct, a β-hydroxy ketone or aldehyde, is then reduced to the 1,3-diol using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. wikipedia.orgchemistrysteps.com

| Reactant 1 | Reactant 2 | Product of Condensation | Final Diol Product |

| Ketone (e.g., Pinacolone) | Aldehyde (e.g., Formaldehyde) | β-Hydroxy Ketone | 1,3-Diol |

| Isobutyraldehyde | Isobutyraldehyde | 2,2,4-Trimethyl-3-hydroxypentanal | 2,2,4-Trimethylpentane-1,3-diol |

This interactive table showcases examples of reactants used in aldol condensations to produce precursors for branched diols.

Achieving specific regioselectivity (the placement of functional groups) and stereoselectivity (the spatial arrangement of atoms) is crucial in the synthesis of complex molecules. mdpi.com Various methods have been developed to control the outcome of diol synthesis. thieme-connect.com

The Diol-Ritter reaction, for instance, provides a highly regioselective route to protected vicinal (1,2) aminoalcohols from 1,2-diols. acs.orgnih.gov This reaction proceeds via a dioxonium (B1252973) cation intermediate, which is then opened by a nitrile nucleophile. acs.orgnih.gov

Enzymatic reactions are also at the forefront of selective synthesis, offering high levels of regio- and stereoselectivity under mild conditions. mdpi.com Alcohol dehydrogenases, for example, can be used for the stereoselective reduction of diketones to chiral α-hydroxy ketones and diols. mdpi.comscispace.com

Key approaches include:

Directed Hydroxylation: Using directing groups to influence the position of newly introduced hydroxyl groups.

Chiral Catalysts: Employing chiral ligands in metal-catalyzed reactions to favor the formation of one enantiomer over another. nih.gov

Enzymatic Transformations: Utilizing the inherent selectivity of enzymes to perform specific transformations. mdpi.com

Vicinal diols, or glycols, feature hydroxyl groups on adjacent carbon atoms. wikipedia.org The most common methods for their synthesis involve the dihydroxylation of alkenes. chemistrysteps.com

Syn-dihydroxylation: This process adds both hydroxyl groups to the same face of the double bond. Reagents like osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) are classic choices for this transformation. chemistrysteps.com

Anti-dihydroxylation: This involves the addition of hydroxyl groups to opposite faces of the double bond. It is typically achieved through the epoxidation of an alkene followed by acid-catalyzed ring-opening of the epoxide. chemistrysteps.com

Modern variations include the Sharpless asymmetric dihydroxylation, which uses a chiral catalyst to produce enantiomerically enriched diols from alkenes. wikipedia.org Nickel-catalyzed reductive coupling of dienol ethers with aldehydes has also emerged as a method to access monoprotected vicinal diols with high regioselectivity. acs.org

Geminal diols, or gem-diols, have two hydroxyl groups attached to the same carbon atom. wikipedia.orgwikipedia.org These compounds are typically formed through the hydration of a carbonyl group (an aldehyde or ketone). wikipedia.orgpnas.org

The equilibrium between the carbonyl compound and the gem-diol in water can vary significantly. wikipedia.org For simple ketones like acetone (B3395972), the equilibrium lies heavily towards the ketone. However, for aldehydes like formaldehyde, the gem-diol (methanediol) is favored in aqueous solution. wikipedia.orgpnas.org The stability of gem-diols is enhanced by the presence of electron-withdrawing groups on the adjacent carbon, as seen in the case of chloral (B1216628) hydrate. wikipedia.org Due to their general instability, most gem-diols cannot be isolated from the aqueous solutions in which they are formed. chemistrysteps.compnas.org

Novel Catalytic Systems in Diol Synthesis

The development of new catalytic systems is continuously advancing the field of organic synthesis, offering milder reaction conditions, higher efficiency, and novel reaction pathways.

Recent research has demonstrated the use of ferrocenium (B1229745) cations as effective catalysts for the dehydrative cyclization of diols to form substituted tetrahydrofurans. mdpi.comresearchgate.net This method provides a convenient route to these cyclic ethers from diol precursors. mdpi.comresearchgate.net

In a typical procedure, 1,4-diols are treated with a catalytic amount of ferrocenium tetrafluoroborate, leading to the formation of a tetrahydrofuran (B95107) ring through the loss of a water molecule. mdpi.com This iron-based catalytic system is notable for its use of a green and abundant metal and for producing only water as a byproduct. mdpi.com The proposed mechanism may involve a carbocation intermediate or a species where the ferrocenium cation polarizes the C-OH bond, facilitating cyclization. mdpi.com This catalytic approach has been successfully applied to the synthesis of various trisubstituted tetrahydrofurans. mdpi.combohrium.com

| Catalyst | Reactant Type | Product Type | Reference |

| Ferrocenium tetrafluoroborate | 1,4-Diols | Substituted Tetrahydrofurans | mdpi.comresearchgate.net |

This interactive table summarizes the application of ferrocenium-catalyzed dehydrative cyclization.

Green Chemistry Principles in Diol Synthesis

The application of green chemistry principles to the synthesis of diols, including branched structures like 2,2,3-trimethylbutane-1,3-diol, is a important area of research. These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as waste prevention, atom economy, the use of renewable resources, and energy efficiency. yale.eduscispace.com

A core tenet of green chemistry is waste prevention , prioritizing the design of synthetic routes that generate minimal byproducts. yale.edu This is closely linked to the principle of atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. ntnu.noacs.org For instance, reactions that proceed via simple additions are favored over those requiring stoichiometric reagents that are not incorporated into the final diol. nwnu.edu.cn The use of catalytic reagents, which can be used in small amounts and recycled, is superior to stoichiometric reagents from an atom economy perspective. yale.edunwnu.edu.cn

The pursuit of less hazardous chemical syntheses is another key principle, encouraging the use and generation of substances with little to no toxicity. yale.edu This includes the selection of safer solvents and auxiliaries, with a preference for water or other environmentally benign options. yale.edu Furthermore, designing chemical products that are safer by design , meaning they possess their desired function while minimizing their toxicity, is a fundamental goal. yale.edu

Design for energy efficiency is also a critical consideration, with an emphasis on conducting synthetic methods at ambient temperature and pressure to minimize energy requirements. yale.edu This not only reduces the environmental footprint but also often translates to lower production costs.

A significant focus within green diol synthesis is the use of renewable feedstocks . yale.edu Lignocellulosic biomass, an abundant and sustainable resource, is a promising starting material for the production of various chemicals, including diols. wisc.edunih.gov Research has explored the conversion of biomass-derived platform molecules, such as 5-(chloromethyl)furfural (CMF), into a range of monomers, including branched diols like 2,5-hexanediol (B147014) and 2,7-octanediol. researchgate.netrsc.orgrsc.org These bio-based diols can then be used to produce novel polyesters. rsc.orgrsc.org The fermentation of biomass sugars can also yield diols like 2,3-butanediol (B46004), which can be further upgraded to biofuels and other chemical co-products. youtube.comresearchgate.net

Catalysis plays a pivotal role in the green synthesis of diols. yale.edu The development of efficient and selective catalysts can enable reactions to proceed under milder conditions, with higher yields and improved atom economy. For example, rhodium-catalyzed hydroformylation has been used in the synthesis of 1,3-diols. thieme-connect.com In the context of bio-based diols, catalytic processes are being developed for the conversion of biomass into commodity chemicals like 1,5-pentanediol (B104693) and 1,6-hexanediol. wisc.eduenergy.gov

The principle of reducing derivatives by avoiding unnecessary blocking groups, protection/deprotection steps, and temporary modifications can streamline synthetic processes and reduce waste. yale.eduscispace.comacs.org The high selectivity of enzymatic catalysts, for example, can often eliminate the need for protecting groups. acs.org

Finally, designing diols and their subsequent products for degradation ensures that they break down into innocuous products at the end of their lifecycle, preventing persistence in the environment. yale.edu This is particularly relevant for applications such as biodegradable polymers derived from bio-based diols. acs.org

The following table summarizes key green chemistry principles and their application in the synthesis of branched diols.

| Green Chemistry Principle | Application in Branched Diol Synthesis | Research Findings |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final diol product. ntnu.no | Rh(II)-catalyzed intramolecular hydrosilylation offers an atom-economical alternative to hydroboration–oxidation for 1,3-diol synthesis. thieme-connect.com |

| Use of Renewable Feedstocks | Utilizing biomass-derived materials as starting points for diol synthesis. yale.eduwisc.edu | Lignocellulosic biomass can be converted to branched diols like 2,5-hexanediol and 2,7-octanediol. researchgate.netrsc.orgrsc.org |

| Catalysis | Employing catalytic reagents to improve reaction efficiency and reduce waste. yale.edunwnu.edu.cn | Homogeneous cobalt catalysts are used in the hydroformylation of olefins to produce aldehydes, which are then hydrogenated to alcohols. rsc.org |

| Reduce Derivatives | Minimizing or avoiding the use of protecting groups and other temporary modifications. yale.eduacs.org | Enzymatic reactions can offer high selectivity, often obviating the need for protecting groups. acs.org |

| Design for Degradation | Creating diol-based products that biodegrade into harmless substances. yale.edu | Copolyesters derived from secondary alcohol diols show decreased rates of biodegradation, allowing for tunable polymer stability. acs.org |

Chemical Reactivity and Derivatization Studies of 2,2,3 Trimethylbutane 1,3 Diol

Reactivity of Hydroxyl Functional Groups in Branched Diols

The reactivity of the hydroxyl groups in branched diols like 2,2,3-trimethylbutane-1,3-diol is significantly influenced by steric hindrance. The bulky trimethylbutyl group creates a sterically congested environment around the hydroxyl moieties, which can affect the rates and outcomes of various chemical transformations.

The esterification of sterically hindered diols, such as neopentyl glycol, a related compound, has been studied to understand the kinetics of the reaction. In the esterification of neopentyl glycol with various carboxylic acids, the formation of the monoester is observed to be significantly faster than the subsequent formation of the diester. researchgate.net This difference in reaction rates is attributed to the increased steric hindrance around the remaining hydroxyl group after the first esterification.

For instance, the esterification of neopentyl glycol with oleic acid is a common method for producing synthetic lubricants. Typical conditions for this reaction involve heating the reactants in the presence of an acid catalyst, such as sulfuric acid, at temperatures around 130°C for several hours. The continuous removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the diester product.

A study on the epoxidation of neopentyl glycol dioleate, which is formed through the esterification of neopentyl glycol with oleic acid, utilized formic acid in the process. ukm.my While this study focused on the subsequent epoxidation, it highlights the use of formate (B1220265) esters as intermediates in the synthesis of other valuable compounds. The reaction involved a molar ratio of neopentyl glycol dioleate to formic acid to hydrogen peroxide of 1:3:4 at 40°C for 3 hours. ukm.my

The kinetics of the aldol (B89426) condensation of isobutyraldehyde (B47883), which can lead to the formation of 2,2,4-trimethylpentane-1,3-diol, a similar branched diol, have also been investigated. scirp.orgresearchgate.netscirp.orgenergetic-materials.org.cn These studies provide insights into the formation of such diols and their subsequent reactions, including esterification. scirp.orgresearchgate.netscirp.org

Table 1: Comparison of Esterification Reaction Parameters for Related Diols

| Diol | Reactant | Catalyst | Temperature (°C) | Reaction Time (hours) | Key Observation |

| Neopentyl Glycol | Propionic Acid, Isobutyric Acid, 2-Ethylhexanoic Acid | p-Toluene Sulfonic Acid, Dowex 50WX2, Amberlyst 15 | Not specified | Not specified | Monoester formation is significantly faster than diester formation. researchgate.net |

| Neopentyl Glycol | Oleic Acid | Sulfuric Acid | 130 | 4 | Continuous water removal drives the reaction to completion. |

| Neopentyl Glycol Dioleate | Formic Acid/Hydrogen Peroxide | None | 40 | 3 | Used as an intermediate for epoxidation. ukm.my |

| Isobutyraldehyde (leading to 2,2,4-trimethyl-1,3-pentanediol) | Self-condensation | Sodium Hydroxide | 40 | 0.17 (10 min) | Efficient synthesis in a microchannel reactor. energetic-materials.org.cn |

This table is generated based on the data provided in the text. Please refer to the original sources for more detailed information.

The etherification of sterically hindered alcohols presents a significant challenge in synthetic chemistry. its.ac.idacs.orgnih.gov Traditional methods often require harsh conditions or the use of transition metal catalysts. nih.gov However, recent advancements have explored alternative approaches.

One such method is the sonication-assisted Mitsunobu reaction, which has been successfully used for the etherification of sterically hindered phenols and benzophenones with diols like (2R,4R)-pentanediol. its.ac.id This technique demonstrates that even with significant steric hindrance and intramolecular hydrogen bonding, ether formation can be achieved, although yields can be affected by these factors. its.ac.id

Another innovative approach is an electrochemical strategy for the synthesis of sterically hindered dialkyl ethers. acs.orgnih.gov This method utilizes mild conditions to generate reactive carbocations from activated alcohols, which are then trapped by alcohol nucleophiles to form the desired ether. acs.orgnih.gov This technique offers a practical and cost-effective alternative to traditional methods. acs.orgnih.gov

The trans-etherification of catechol-type benzylic ethers with diols has also been reported as a route to new sterically hindered bis-catechols. researchgate.net This reaction proceeds under mild conditions, highlighting the potential for ether exchange reactions in synthesizing complex molecules. researchgate.net

The oxidation of sterically hindered diols can be challenging due to the congested environment around the hydroxyl groups. acs.orgescholarship.orgcdnsciencepub.com However, specific reagents and conditions have been developed to achieve this transformation.

For instance, the oxidation of hindered alkoxysilanes and phenylsilanes under basic conditions has been reported. acs.org This method can be applied to the synthesis of 1,3-diols from oxasilacyclopentanes. acs.org The oxidation of these hindered silicon-containing compounds often requires specific reagents like tert-butyl hydroperoxide and a fluoride (B91410) source to facilitate the reaction. acs.org

The oxidation of 2,2,3-trimethylbutane (B165475) has been studied by observing its reaction with hydrogen and oxygen at high temperatures. rsc.org This research provides insights into the reactivity of the C-H bonds in this highly branched alkane, which is structurally related to this compound. rsc.org

In the context of polyol natural products, which often contain numerous secondary hydroxyl groups, selective oxidation is a significant challenge. escholarship.org Researchers have developed ruthenium-based catalysts that can selectively oxidize less hindered secondary alcohols over more hindered ones, even in complex molecules. escholarship.org This selectivity is achieved by fine-tuning the electronic and steric properties of the catalyst. escholarship.org

Lead tetraacetate in pyridine (B92270) has been shown to be an effective reagent for the cleavage of sterically hindered vic-diols. cdnsciencepub.com This method is particularly useful for compounds that are resistant to oxidation by other reagents like periodic acid. cdnsciencepub.com

Intramolecular Cyclization Reactions of 1,3-Diols

Intramolecular cyclization of 1,3-diols is a valuable method for the synthesis of cyclic ethers, such as tetrahydrofurans. rsc.orgwikipedia.org This reaction is typically catalyzed by an acid, which protonates one of the hydroxyl groups, turning it into a good leaving group (water). wikipedia.org The other hydroxyl group then acts as a nucleophile, attacking the carbon atom and displacing the water molecule to form the cyclic ether. wikipedia.org

The acid-catalyzed rearrangement of 4-phenylsulfanyl-1,3-diols has been shown to produce stereospecifically substituted 3-phenylsulfanyl-tetrahydrofurans in excellent yields. rsc.org This reaction proceeds via a rsc.orgnih.gov-phenylsulfanyl shift, demonstrating a high degree of stereochemical control. rsc.org Similarly, the acid-catalyzed rearrangement of 4-alkylsulfanyl-1,3-diols also yields stereospecifically substituted tetrahydrofurans.

The use of iron catalysts, such as FeCl3 and ferrocenium (B1229745) tetrafluoroborate, has been explored for the dehydrative cyclization of diols to form tetrahydrofurans. mdpi.com These methods offer an advantage by avoiding the need for complex reagents and generating only water as a byproduct. mdpi.com

Ruthenium-catalyzed oxidative cyclization of 1,5-dienes is another efficient method for preparing cis-2,5-disubstituted tetrahydrofurans in high yields and with excellent diastereoselectivity. researchgate.net While this method starts from dienes, it highlights a powerful strategy for constructing the tetrahydrofuran (B95107) ring system.

Table 2: Examples of Tetrahydrofuran Synthesis from Diols and Related Compounds

| Starting Material | Catalyst/Reagent | Product | Key Feature |

| 4-PhS-1,3-diols | Toluene-p-sulfonic acid | 3-PhS-tetrahydrofurans | Stereospecific rearrangement with rsc.orgnih.gov-SPh shift. rsc.org |

| 4-RS-1,3-diols (R = Me, Et, Bn, H) | Toluene-p-sulfonic acid | Substituted tetrahydrofurans | Stereospecific cyclization via rsc.orgnih.gov-SR shift. |

| 1,4- and 1,5-diols | Cerium ammonium (B1175870) nitrate | Tetrahydrofuran and tetrahydropyran (B127337) derivatives | High yield and stereoselectivity. organic-chemistry.org |

| 5Z,9Z-tetradecadiene | Ruthenium(VIII) catalyst | cis-erythro-substituted ketol containing a tetrahydrofuran fragment | Highly efficient oxidative cyclization. researchgate.net |

| 1,4-disubstituted and 1,2,3,4-tetrasubstituted diols | FeCl3 | Tetrahydrofurans | Catalytic, dehydrative cyclization. mdpi.com |

This table is generated based on the data provided in the text. Please refer to the original sources for more detailed information.

The reaction of 1,2- and 1,3-diols with aldehydes or ketones in the presence of an acid catalyst leads to the formation of cyclic acetals or ketals, such as dioxolanes and dioxanes, respectively. organic-chemistry.orgchemtube3d.com These reactions are often reversible, and the removal of water is necessary to drive the reaction to completion. organic-chemistry.org

A mild and efficient method for the formation of methylene (B1212753) acetals from 1,2- and 1,3-diols involves the use of methoxymethylphenylsulfide and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govacs.org The addition of butylated hydroxytoluene (BHT) in this process helps to suppress side reactions and allows for high yields of the desired methylene acetals. nih.govacs.org

In the context of biorefineries, the conversion of 2,3-butanediol (B46004) (BDO) to valuable chemicals often involves the formation of dioxolane intermediates. digitellinc.comornl.govacs.orgornl.gov BDO can be reacted with various aldehydes over a solid acid catalyst to form dioxolanes, which can then be separated from the aqueous fermentation broth. digitellinc.com These dioxolanes can be further converted into olefins, which are precursors to transportation fuels and other chemicals. digitellinc.comornl.govacs.org

The formation of cyclic acetals is a common strategy for protecting diol functional groups during multi-step syntheses. wikipedia.org For example, 1,3-diols can be protected using benzylidene groups. wikipedia.org The stability of cyclic acetals towards various reagents makes them ideal protecting groups. organic-chemistry.org Deprotection can be achieved by acid-catalyzed hydrolysis. organic-chemistry.org

Intermolecular Reaction Mechanisms

The reactivity of this compound is chiefly characterized by the presence of its two hydroxyl (-OH) groups, specifically a primary and a tertiary alcohol, situated in a 1,3-relationship. This arrangement dictates its participation in various intermolecular reactions, most notably the formation of cyclic acetals.

When this compound is reacted with an aldehyde or a ketone in the presence of an acid catalyst, it readily forms a six-membered cyclic acetal (B89532) known as a 1,3-dioxane (B1201747). organic-chemistry.orgyoutube.com This reaction is a cornerstone of protecting group chemistry for 1,3-diols. thieme-connect.de The process is typically performed in a solvent like toluene, which allows for the continuous removal of water via a Dean-Stark apparatus, driving the equilibrium towards the acetal product. organic-chemistry.org

The choice of the carbonyl compound can be critical. For many 1,3-diols, benzaldehyde (B42025) is often preferred over simpler ketones like acetone (B3395972). youtube.com The rationale lies in the conformational stability of the resulting 1,3-dioxane ring. When acetone is used, the two methyl groups on the acetal carbon can lead to significant 1,3-diaxial steric strain in the chair conformation of the dioxane ring, destabilizing the product. In contrast, when benzaldehyde is used, the bulkier phenyl group can preferentially occupy an equatorial position, minimizing these unfavorable interactions and leading to a more stable product. youtube.com

Another potential intermolecular reaction pathway for related structures involves aldol condensation and subsequent Tishchenko-type reactions under alkaline conditions. scirp.org For example, the dimerization of isobutyraldehyde under basic catalysis leads to 3-hydroxy-2,2,4-trimethylpentanal, which can then react further in a Claisen-Tishchenko reaction to form monoesters of the corresponding 1,3-diol. scirp.org This suggests that under specific basic conditions, this compound could potentially react with aldehydes to form ester derivatives.

Derivatization Strategies for Analytical and Functional Purposes

Derivatization of this compound is a crucial step for various applications, particularly for enhancing its suitability for chromatographic analysis and for protecting the hydroxyl groups during multi-step organic syntheses.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of diols like this compound can be challenging due to their polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC system. Silylation is a common derivatization technique used to overcome these issues by converting the polar -OH groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. europa.eu

The process involves reacting the diol with a silylating agent. A common reagent is a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a pyridine solvent. europa.eu The pyridine acts as a base to neutralize the HCl produced during the reaction. An alternative and highly effective silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like TMCS. europa.eu The resulting silylated diol is significantly more volatile and thermally stable, making it ideal for GC analysis. europa.eu

Table 1: Common Silylating Agents for Diol Derivatization

| Reagent Name | Abbreviation | Typical Use |

|---|---|---|

| Hexamethyldisilazane / Trimethylchlorosilane | HMDS / TMCS | General purpose silylation for GC analysis, often in pyridine. europa.eu |

| N,O-bis(trimethylsilyl)acetamide | BSA | Powerful silyl (B83357) donor for creating TMS derivatives. |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly volatile byproducts, making it excellent for trace analysis by GC. europa.eu |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Effective TMS source for preparing cyclic acetals under specific conditions. organic-chemistry.org |

In organic synthesis, it is often necessary to temporarily "block" or "protect" reactive functional groups like alcohols to prevent them from participating in unwanted side reactions. libretexts.org For this compound, both hydroxyl groups can be protected simultaneously or selectively.

Acylation: A common strategy involves converting the hydroxyl groups into esters through acylation. tcichemicals.com Typical acylating agents include acetyl chloride or acetic anhydride (B1165640) (to form acetate (B1210297) esters) and benzoyl chloride (to form benzoate (B1203000) esters). The pivaloyl (Piv) group, which is sterically hindered, can be used for selective protection. tcichemicals.com Acyl groups are generally robust and stable under neutral and acidic conditions but can be easily removed (deprotected) under basic conditions (e.g., hydrolysis with sodium hydroxide) or by reduction with agents like lithium aluminum hydride (LAH). tcichemicals.com

Cyclic Acetals: As discussed in the intermolecular reactions section (3.3), the formation of a 1,3-dioxane by reacting the diol with an aldehyde or ketone is a primary strategy for protecting 1,3-diols. youtube.comthieme-connect.de These acetal protecting groups are exceptionally stable under basic and nucleophilic conditions but are readily cleaved by aqueous acid, offering a reliable method for protection and subsequent deprotection. thieme-connect.delibretexts.org

Silyl Ethers: Besides their use in analytical derivatization, silyl groups such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are widely used as protecting groups for alcohols. libretexts.org They are typically installed using the corresponding silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole. aua.gr The stability of silyl ethers to various reaction conditions can be tuned by changing the steric bulk of the groups on the silicon atom. Cleavage is most commonly achieved using a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF). libretexts.orgaua.gr

Table 2: Protecting Groups for Diols and Their Cleavage Conditions

| Protecting Group | Abbreviation | Typical Formation Reagents | Cleavage Conditions |

|---|---|---|---|

| Acetyl | Ac | Acetic Anhydride or Acetyl Chloride | Basic or acidic hydrolysis. libretexts.orgtcichemicals.com |

| Benzoyl | Bz | Benzoyl Chloride | Basic or acidic hydrolysis (more stable than Ac). libretexts.orgtcichemicals.com |

| Pivaloyl | Piv | Pivaloyl Chloride | Basic hydrolysis or reduction (more stable than Ac). tcichemicals.com |

| Benzylidene Acetal | - | Benzaldehyde, acid catalyst | Acid-catalyzed hydrolysis. youtube.comlibretexts.org |

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, imidazole | Fluoride ions (e.g., TBAF), acidic conditions. libretexts.orgaua.gr |

Computational and Theoretical Investigations of 2,2,3 Trimethylbutane 1,3 Diol

Quantum Chemical Characterization

Quantum chemical calculations provide fundamental insights into the molecular structure and stability of 2,2,3-trimethylbutane-1,3-diol. These theoretical approaches allow for a detailed analysis of its electronic framework and the intricate interplay of steric and electronic effects that govern its behavior.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is primarily defined by its sp³-hybridized carbon skeleton and the presence of two hydroxyl (-OH) functional groups. ncert.nic.in The carbon-carbon and carbon-hydrogen bonds are standard single bonds, while the carbon-oxygen and oxygen-hydrogen bonds of the hydroxyl groups introduce polarity to the molecule. ncert.nic.in The oxygen atoms, with their higher electronegativity compared to carbon and hydrogen, create localized regions of partial negative charge, while the attached hydrogen and carbon atoms bear partial positive charges.

A key feature of the bonding in this molecule is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. The proximity of the -OH groups, dictated by the 1,3-substitution pattern, can allow for the formation of a hydrogen bond, where the hydrogen of one hydroxyl group interacts with the oxygen of the other. This interaction can significantly influence the molecule's conformational preferences and stability.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is complex due to the rotational freedom around several single bonds and the significant steric hindrance imposed by the t-butyl and isopropyl-like groups. libretexts.org A potential energy surface (PES) mapping the energy of the molecule as a function of its dihedral angles would reveal the most stable conformers. pythoninchemistry.org

Computational studies on analogous sterically hindered diols, such as derivatives of hydroxymatairesinol, have demonstrated the power of molecular mechanics and density functional theory (DFT) in elucidating conformational preferences. researchgate.net For this compound, the major conformational isomers would arise from rotation around the C2-C3 bond. The relative energies of these conformers are determined by a balance of steric repulsion between the bulky alkyl groups and the stabilizing effect of any intramolecular hydrogen bonding. libretexts.org For instance, a gauche conformation might be stabilized by a hydrogen bond, while an anti-conformation might minimize steric clashes. scribd.com The solvent environment is also expected to play a crucial role, with polar, hydrogen-bond-accepting solvents potentially disrupting intramolecular hydrogen bonds and favoring more extended conformations. rsc.org

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O-C-C-O) | Key Interactions | Hypothetical Relative Energy (kcal/mol) |

| Gauche (H-bonded) | ~60° | Intramolecular H-bond, steric repulsion | 0.0 |

| Anti | 180° | Minimized steric repulsion, no H-bond | 1.5 |

| Eclipsed | 0° | Severe steric and torsional strain | > 5.0 |

Note: These values are illustrative and based on general principles of conformational analysis for similar molecules.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can then be used to validate theoretical models against experimental data.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO/DFT for alkane-1,3-diols)

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structural elucidation. osti.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven to be highly effective for calculating NMR parameters in organic molecules, including those with complex stereochemistry. nih.govnih.gov

For this compound, GIAO/DFT calculations would predict distinct chemical shifts for the various non-equivalent protons and carbons in the molecule. researchgate.net The chemical shifts would be highly sensitive to the molecule's conformation. For example, the protons of the CH₂OH group would likely show different shifts depending on their proximity to the bulky t-butyl group in different conformers. Similarly, the chemical shifts of the hydroxyl protons would be significantly affected by the presence and strength of intramolecular hydrogen bonding. rsc.org Advanced computational approaches, such as those combining DFT with machine learning, can further enhance the accuracy of these predictions. osti.gov

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound

| Atom | Hypothetical Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| CH₃ (on C2) | 1.0 - 1.2 |

| CH₃ (on C3) | 0.9 - 1.1 |

| CH (on C3) | 3.5 - 3.8 |

| CH₂ (on C1) | 3.4 - 3.7 |

| OH | 2.0 - 4.0 (variable) |

| ¹³C NMR | |

| C1 (CH₂OH) | ~65 |

| C2 | ~75 |

| C3 | ~40 |

| CH₃ (on C2) | 20 - 25 |

| CH₃ (on C3) | 15 - 20 |

Note: These are illustrative values and would vary depending on the specific computational method and solvent model used.

Vibrational Spectroscopy (IR, Raman) Simulations

Simulations of infrared (IR) and Raman spectra provide a detailed fingerprint of a molecule's vibrational modes. researchgate.net DFT calculations can accurately predict the frequencies and intensities of these vibrations. For this compound, the simulated IR spectrum would be expected to show a broad O-H stretching band in the region of 3200-3600 cm⁻¹, with the exact position and shape being indicative of the extent of hydrogen bonding. The C-H stretching vibrations would appear around 2850-3000 cm⁻¹, and the C-O stretching vibrations in the 1000-1200 cm⁻¹ region.

The Raman spectrum would complement the IR data, with strong C-C and C-H symmetric stretching and bending modes being prominent. By comparing the simulated spectra of different conformers with experimental data, it would be possible to gain further insight into the dominant conformation in a given phase or solvent.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be a powerful tool to investigate the potential reaction mechanisms of this compound. While specific studies on this diol are scarce, insights can be drawn from related systems. For example, studies on the oxidation and decomposition of the parent alkane, 2,2,3-trimethylbutane (B165475), have been conducted. rsc.orgrsc.org

Theoretical calculations could be employed to explore various reaction pathways, such as dehydration, oxidation, or esterification. For instance, the mechanism of acid-catalyzed dehydration could be modeled to determine the relative activation barriers for the formation of different alkene products. The calculations would involve locating the transition state structures and calculating their energies to predict the most favorable reaction pathway. Such studies would provide valuable information on the reactivity of this sterically hindered diol and guide synthetic applications.

While specific computational and theoretical studies focused exclusively on this compound are not extensively available in publicly accessible literature, the principles and methodologies for such investigations are well-established in computational chemistry. This article outlines the theoretical approaches that would be employed to study this compound, drawing on general concepts and findings from related molecular systems.

Computational and Theoretical Investigations

Computational chemistry provides powerful tools to understand the behavior of molecules at an atomic level. For a molecule like this compound, these methods can elucidate its reactivity, interactions, and bulk properties.

The study of chemical reactions fundamentally involves the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are crucial for determining the reaction's feasibility and rate. medium.com

For a reaction involving this compound, such as its oxidation or esterification, computational methods like density functional theory (DFT) would be employed. The process typically involves:

Guess Structure Generation: An initial guess for the transition state structure is proposed. This can be based on chemical intuition or generated using specialized algorithms. medium.com

Optimization: The guess structure is then optimized to find the exact saddle point on the potential energy surface. This is a state where the structure is at a minimum in all vibrational modes except for one, which corresponds to the reaction coordinate. medium.com

Frequency Analysis: A frequency calculation is performed on the optimized structure. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. medium.com

Post-transition-state dynamics simulations can further elucidate the reaction pathways by following the trajectory of the system from the transition state to the final products, providing insights into the branching ratios of different reaction channels. acs.org

Table 1: General Parameters in Transition State Calculations

| Parameter | Description | Typical Method |

|---|---|---|

| Geometry Optimization | Finding the lowest energy conformation of the transition state. | DFT (e.g., B3LYP) |

| Basis Set | A set of functions used to build molecular orbitals. | e.g., 6-31G(d), 6-311+G(2df,2p) |

| Frequency Calculation | Confirms the nature of the stationary point (minimum or saddle point). | Same level of theory as optimization. |

Understanding the kinetics of reactions involving this compound is essential for controlling its transformations. Kinetic modeling can be approached through various computational techniques.

For complex reactions like polycondensation, where polyols react to form larger structures, kinetic modeling frameworks can be developed. These models can be deterministic, using methods of moments, or stochastic, employing kinetic Monte Carlo simulations. mdpi.com Such models are crucial for predicting the evolution of the reacting system and the formation of different products over time.

In the context of esterification, a common reaction for diols, kinetic models can be established to describe the series of reversible reactions. For instance, the transesterification of palm oil methyl esters with trimethylolpropane, a polyol, has been modeled to determine the concentration-time profiles of the various species involved. upm.edu.my Phenomenological kinetic models can also be developed by combining physical studies of solubility with statistical regression to determine the most appropriate kinetic model for a given system, as has been done for the esterification of rosin (B192284) with polyols like glycerol (B35011) and pentaerythritol. researchgate.net The reactivity of different hydroxyl groups (primary, secondary) can also be modeled to predict reaction performance. researchgate.net

Table 2: Approaches to Reaction Kinetics Modeling of Polyol Systems

| Modeling Approach | Description | Application Example |

|---|---|---|

| Monte Carlo & Method of Moments | Stochastic and deterministic approaches for modeling complex polycondensation reactions. | Polycondensation of sugars in the presence of polyols. mdpi.com |

| Numerical Method Simulation | Simulating complex reaction kinetics to determine concentration-time profiles. | Transesterification of palm oil methyl esters with trimethylolpropane. upm.edu.my |

The solvent environment can significantly influence the behavior of this compound, primarily through intermolecular interactions like hydrogen bonding. The two hydroxyl groups in the molecule can act as both hydrogen bond donors and acceptors.

Computational models can be used to dissect the complex interplay between intramolecular hydrogen bonding and solvation. The energetics of hydrogen bonds can be quantified in various solvents using molecular balances and theoretical models, which helps in understanding how solvent polarity affects these interactions. nih.gov

Density functional theory-based molecular dynamics (DFT-MD) is a powerful tool to study the dynamic nature of solvation and its effect on strong intramolecular hydrogen bonds. Such studies can reveal how solvent fluctuations and the solvent's electric field can alter the structure and stability of hydrogen bonds. researchgate.net For instance, in a study of dibenzoylmethane (B1670423) in methanol, it was shown that the solvent's electric field plays a crucial role in localizing the proton in a hydrogen bond. researchgate.net The effect of solvent on vibrational frequencies can also be studied to understand the extent of hydrogen bonding. youtube.com

Molecular dynamics (MD) simulations are a computational method to study the physical movement of atoms and molecules over time. youtube.comyoutube.com By simulating a large number of this compound molecules, one can predict the bulk properties of the substance, such as its density, viscosity, and diffusion coefficients.

MD simulations typically involve:

Force Field Selection: A force field is chosen to describe the potential energy of the system as a function of the coordinates of its particles. For organic molecules, force fields like TraPPE or CHARMM are common. scilit.com

System Setup: A simulation box is created containing a representative number of molecules at a specific temperature and pressure.

Equilibration: The system is allowed to evolve until it reaches a stable, equilibrated state.

Production Run: Once equilibrated, the simulation is run for a longer period to collect data on the desired properties.

The presence of methyl branches in this compound is expected to influence its bulk properties. Studies on related branched diols have shown that methyl branching can increase the glass-transition temperature and hydrophobicity of polyesters derived from them. acs.org MD simulations could provide a molecular-level explanation for these macroscopic observations by analyzing chain packing, free volume, and intermolecular interactions. Simulations of bulk systems like lipid bilayers nih.gov and nanobubbles njit.edu demonstrate the capability of MD to model complex condensed-phase environments.

Table 3: Key Components of a Molecular Dynamics Simulation for Bulk Properties

| Component | Description | Example |

|---|---|---|

| Force Field | A set of parameters describing the potential energy of the system. | TraPPE, CHARMM, AMBER |

| Ensemble | The set of statistical conditions under which the simulation is run (e.g., constant temperature and pressure). | NVT (canonical), NPT (isothermal-isobaric) |

| Simulation Time | The duration of the simulation, which needs to be long enough to capture the dynamics of interest. | Nanoseconds to microseconds |

| System Size | The number of molecules in the simulation box, which should be large enough to represent the bulk phase. | Hundreds to thousands of molecules |

Advanced Analytical Characterization Techniques for 2,2,3 Trimethylbutane 1,3 Diol

Chromatographic Methodologies

Chromatography is a cornerstone for the separation and analysis of 2,2,3-trimethylbutane-1,3-diol and its derivatives. The choice of method depends on the analytical goal, whether it is routine quantification, purity assessment, or the resolution of stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. For qualitative analysis, the mass spectrometer provides a fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries.

Quantitative analysis is achieved by measuring the detector response to specific ions (Selected Ion Monitoring, SIM) or the total ion current (Full Scan mode) and comparing it to the response of a known concentration of a standard. Due to the polar nature of the diol's hydroxyl groups, derivatization is often employed to improve chromatographic peak shape and thermal stability. d-nb.info For instance, diols can be derivatized with agents like phenyl boronic acid to form less polar cyclic esters, which are more amenable to GC analysis. d-nb.info The analysis of related diols in various foodstuffs has been successfully performed using GC-MS, demonstrating its robustness for quantification at trace levels. d-nb.info

Table 1: Illustrative GC-MS Parameters for Diol Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | DB-5ms, HP-5ms (or similar non-polar to mid-polar) | Separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium at ~1 mL/min | Transports the analyte through the column. |

| Injector Temperature | 250-290 °C | Ensures rapid vaporization of the sample. nih.gov |

| Oven Program | Initial temp 50-70 °C, ramp to 280-300 °C | Separates a mixture of compounds with varying volatilities. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible mass spectra. nih.gov |

| MS Detector | Scan mode for qualitative, SIM mode for quantitative | Detects and identifies fragmented ions. oiv.int |

High-Performance Liquid Chromatography (HPLC) for Diol and Derivative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing diols and their derivatives, particularly those that are non-volatile or thermally labile. Several HPLC modes can be employed for this compound.

Reversed-Phase (RP-HPLC): This is a common mode where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). While diols are polar, RP-HPLC can be effective, especially for separating mixtures of diols with different alkyl chain lengths or for analyzing less polar derivatives. tandfonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for highly polar compounds like diols. hawachhplccolumn.comhawach.com This technique uses a polar stationary phase, such as one with bonded diol functional groups, and a mobile phase with a high concentration of an organic solvent. hawach.comnih.gov A water-rich layer forms on the stationary phase, and partitioning of the polar analyte into this layer provides retention. hawachhplccolumn.com HILIC is excellent for separating sugars, alcohols, and other hydrophilic compounds. hawachhplccolumn.com Detection can be achieved using a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or mass spectrometry. researchgate.net

Table 2: Common HPLC Methodologies for Diol Analysis

| Chromatographic Mode | Stationary Phase | Typical Mobile Phase | Suitable For |

|---|---|---|---|

| Reversed-Phase (RP) | C18, C8 | Water/Acetonitrile or Water/Methanol Gradient | Analysis of diol derivatives, purity assessment. tandfonline.com |

| Hydrophilic Interaction (HILIC) | Diol, Amide, bare Silica | Acetonitrile/Water Gradient | Separation of highly polar diols and related compounds. hawachhplccolumn.comhawach.com |

Enantioselective Chromatography for Chiral Purity Determination (e.g., for (2R)-2,3,3-Trimethylbutane-1,2-diol)

The structure of this compound contains a chiral center at the C3 position. Therefore, it exists as a pair of enantiomers, (3R)- and (3S)-2,2,3-trimethylbutane-1,3-diol. Enantioselective chromatography is essential for separating these stereoisomers to determine enantiomeric purity or to isolate a specific enantiomer. This is crucial in fields like pharmaceuticals and fragrance chemistry, where different enantiomers can have distinct biological activities or properties.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Both gas and liquid chromatography can be performed in an enantioselective mode.

Chiral Gas Chromatography (GC): Derivatized cyclodextrins are common CSPs for the GC separation of enantiomers. mst.eduresearchgate.net Research on related compounds, such as 2,2,4-trimethylpentane-1,3-diol derivatives, has shown successful enantiomeric separation using chiral GC columns like Chiraldex™ B-PH.

Chiral High-Performance Liquid Chromatography (HPLC): Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and highly effective for separating a broad range of chiral compounds. nih.govnih.gov The separation mechanism involves forming transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase, leading to different retention times.

The selection of the appropriate CSP and mobile phase is determined empirically for each specific analyte.

Spectroscopic Techniques

Spectroscopic methods provide fundamental information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlation)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts (indicating the electronic environment), integration (proton ratio), and splitting patterns (indicating adjacent protons). For this compound, one would expect distinct signals for the protons of the -CH₂OH group, the two hydroxyl (-OH) groups, the three methyl groups attached to the quaternary C2, and the two methyl groups attached to the chiral C3. Due to the C3 chiral center, the two protons of the -CH₂OH group are diastereotopic and should appear as two distinct signals, likely a pair of doublets (an AB quartet). Similarly, the two methyl groups on C3 are also diastereotopic and should give rise to two separate singlets.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Due to the presence of the chiral center at C3, all seven carbon atoms in this compound are chemically non-equivalent and should produce seven distinct signals. Studies on the closely related 2,2,4-trimethylpentane-1,3-diol confirm that the presence of a chiral center leads to distinct signals for carbons that might otherwise be considered equivalent. acs.org

2D Correlation Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled to each other, while HSQC correlates each proton signal with its directly attached carbon signal, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | ¹H Multiplicity |

|---|---|---|---|---|

| Carbonyl | C1 (-CH₂OH) | ~3.4-3.6 (diastereotopic) | ~70-75 | d (AB quartet) |

| Quaternary Carbon | C2 | - | ~40-45 | - |

| Chiral Carbon | C3 (-C(OH)) | - | ~75-80 | - |

| Methyl | C2-CH₃ (x2) | ~0.9-1.1 | ~20-25 | s |

| Methyl | C2-CH₃ | ~0.9-1.1 | ~20-25 | s |

| Methyl | C3-CH₃ (diastereotopic x2) | ~1.1-1.3 | ~25-30 | s |

| Hydroxyl | -OH (x2) | Variable | - | s (broad) |

Note: Predicted shifts are estimates based on typical values for similar structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions characteristic of its alcohol and alkane functionalities.

The most prominent feature is a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The broadening is due to intermolecular hydrogen bonding. A strong band corresponding to the C-O stretching vibration would be expected in the 1200-1050 cm⁻¹ region. Additionally, the spectrum will show multiple sharp peaks in the 2970-2870 cm⁻¹ range due to the C-H stretching vibrations of the methyl and methylene (B1212753) groups.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 (broad, strong) | O-H Stretch | Alcohol (-OH) |

| 2970 - 2870 (strong, sharp) | C-H Stretch | Alkane (CH₃, CH₂) |

| 1470 - 1450 (medium) | C-H Bend | Alkane (CH₃, CH₂) |

| 1385 - 1365 (medium) | C-H Bend | gem-dimethyl group |

| 1200 - 1050 (strong) | C-O Stretch | Alcohol (primary, tertiary) |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When monochromatic light, typically from a laser, interacts with this compound, most of the light is scattered elastically (Rayleigh scattering). However, a small fraction is scattered inelastically (Raman scattering), with the energy difference corresponding to the molecule's specific vibrational frequencies. This provides a distinct spectral fingerprint.

The analysis of Raman spectra for diols often involves both experimental measurements and theoretical calculations, such as Density Functional Theory (DFT), to assign specific vibrational modes to the observed Raman bands. researchgate.net For this compound, the key vibrational modes arise from its functional groups and carbon skeleton.

Key Research Findings:

Conformational Analysis: Studies on similar diols, like 1,3-propylene glycol, show that the Raman bands in the 250–1800 cm⁻¹ region are sensitive to the conformational composition of the molecule. researchgate.net Intermolecular interactions, especially hydrogen bonding, can significantly influence the conformational order and the resulting Raman spectra. researchgate.net

Characteristic Vibrations: The spectrum of this compound is expected to be dominated by vibrations of its hydrocarbon structure and hydroxyl groups. The primary vibrations include C-H stretching, C-C stretching of the butane (B89635) backbone, C-O stretching, and O-H stretching. The gem-dimethyl group at the C2 position and the tertiary carbon at C3 would produce characteristic bending and rocking vibrations.

OH Stretching Region: The O-H stretching region is particularly informative. The presence of intramolecular and intermolecular hydrogen bonding leads to broadening and shifting of the O-H bands, providing insight into the sample's aggregation state (liquid, solid, or in solution).

Table 1: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| O-H Stretching (Hydrogen Bonded) | 3200 - 3600 | Broad band indicating intermolecular and/or intramolecular hydrogen bonding between the two hydroxyl groups. |

| C-H Stretching (Alkyl) | 2850 - 3000 | Strong signals from the methyl (CH₃) and methylene (CH₂) groups. |

| C-H Bending | 1350 - 1470 | Bending and scissoring vibrations of the CH₃ and CH₂ groups. |

| C-O Stretching (Alcohol) | 1000 - 1260 | Vibrations of the primary and tertiary alcohol C-O bonds. |

| C-C Stretching (Skeletal) | 800 - 1200 | Vibrations associated with the carbon backbone of the molecule. |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. libretexts.org The parts of a molecule that absorb light in this region are known as chromophores. libretexts.org

For this compound, the molecular structure lacks traditional chromophores such as conjugated double bonds or aromatic rings. libretexts.org Its structure consists solely of sigma (σ) bonds (C-C, C-H, C-O) and non-bonding (n) lone-pair electrons on the oxygen atoms.

Key Research Findings:

Expected Electronic Transitions: The possible electronic transitions are σ → σ* and n → σ*.

σ → σ Transitions:* These require very high energy, corresponding to absorption in the far-UV region (typically <180 nm), which is outside the range of standard UV-Vis spectrophotometers (220-700 nm). libretexts.org

n → σ Transitions:* The lone pair electrons on the two hydroxyl groups can be excited to an antibonding σ* orbital. These transitions require less energy than σ → σ* transitions but still typically occur at short wavelengths, often below 200 nm.

Spectral Profile: Consequently, a UV-Vis spectrum of pure this compound is expected to show no significant absorbance peaks in the 220-700 nm range. The compound is transparent in this region, which is a characteristic feature of simple, saturated aliphatic alcohols. While not useful for detailed structural elucidation of the diol itself, UV-Vis spectroscopy can be a valuable tool for assessing the purity of a sample, as the presence of UV-absorbing impurities (e.g., ketones, aldehydes, or aromatic compounds) would be readily detected. technologynetworks.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides crucial information about the molecular weight and structure of a compound. In the mass spectrometer, molecules are ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The molecular formula of this compound is C₇H₁₆O₂, with a calculated molecular weight of approximately 132.20 g/mol . nih.gov In a mass spectrum, the peak corresponding to the intact ionized molecule, [C₇H₁₆O₂]⁺˙, would appear at an m/z of 132. This is known as the molecular ion (M⁺˙) peak.

Key Research Findings:

Molecular Ion Stability: For aliphatic alcohols, the molecular ion peak is often weak or even absent because the ion is unstable and readily undergoes fragmentation. docbrown.info

Fragmentation Pathways: The fragmentation pattern is highly predictable and provides structural clues. Common fragmentation pathways for this compound would include:

Alpha-Cleavage: Cleavage of C-C bonds adjacent to the oxygen atoms is a dominant pathway. For the tertiary alcohol at C3, cleavage of a methyl group would result in a stable oxonium ion. For the primary alcohol at C1, cleavage of the C1-C2 bond would be common.

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a characteristic fragmentation for alcohols, leading to a peak at m/z 114 (M-18).

Loss of Radicals: Loss of alkyl radicals such as methyl (•CH₃, 15 Da) or ethyl (•C₂H₅, 29 Da) will also occur.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description of Loss from Molecular Ion (M⁺˙ at m/z 132) |

| 117 | [M - CH₃]⁺ | Loss of a methyl radical |

| 114 | [M - H₂O]⁺˙ | Loss of a water molecule (dehydration) |

| 101 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical |

| 73 | [(CH₃)₂C(OH)CH₂]⁺ or [C(CH₃)₂(OH)]⁺ | Result of C-C bond cleavage (alpha-cleavage) |

| 59 | [C(CH₃)₂OH]⁺ | Stable oxonium ion from cleavage at the tertiary alcohol |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Hyphenated Techniques for Comprehensive Analysis

To achieve a comprehensive analysis, especially for complex mixtures, chromatographic separation techniques are often coupled (hyphenated) with spectroscopic detectors. nih.govijnrd.org This approach combines the separation power of chromatography with the identification capabilities of spectroscopy. ijarnd.com

Key Hyphenated Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is arguably the most powerful technique for analyzing a volatile compound like this compound. The sample is first vaporized and separated on a GC column based on its boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized and detected, providing a mass spectrum for definitive identification. ijarnd.comajrconline.org This allows for both the quantification and structural confirmation of the diol.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or complex matrices, LC-MS is preferred. researchgate.net The diol is separated via high-performance liquid chromatography (HPLC) and the column effluent is directed into the MS detector. ajrconline.org Various ionization techniques, such as electrospray ionization (ESI), can be used to generate ions from the liquid phase. researchgate.net

Liquid Chromatography-Infrared Spectroscopy (LC-IR): This technique couples HPLC with an FTIR spectrometer. nih.gov It allows for the acquisition of an infrared spectrum for each component as it elutes from the column. This can be particularly useful for distinguishing between isomers that might have similar mass spectra but different IR spectra. ijnrd.org

The use of hyphenated techniques provides a higher degree of automation and sample throughput, enabling fast and accurate analysis of this compound in various samples. ijarnd.com

Applications of 2,2,3 Trimethylbutane 1,3 Diol in Advanced Materials and Organic Synthesis

Role as a Monomer in Polymer Synthesis

As a difunctional monomer, 2,2,3-trimethylbutane-1,3-diol can be incorporated into polymer backbones through reactions involving its two hydroxyl groups. The structure of this diol, with its bulky trimethyl substitution, provides a means to modify polymer properties in unique ways compared to linear or less-branched diols.

Polycondensation is a primary method for integrating this compound into polymer chains. In these reactions, the diol reacts with difunctional or polyfunctional acids (or their derivatives) or isocyanates to form polyesters and polyurethanes, respectively, with the concurrent elimination of a small molecule like water. libretexts.org

Polyesters: The reaction of this compound with a dicarboxylic acid, such as terephthalic acid or adipic acid, yields polyesters. libretexts.org The sterically hindered nature of the diol can influence the reaction kinetics and the final properties of the polyester (B1180765). The synthesis typically requires elevated temperatures and the use of a catalyst to drive the esterification process. libretexts.org

Polyurethanes: In the synthesis of polyurethanes, the diol's hydroxyl groups react with the isocyanate groups of a diisocyanate, such as diphenylmethane (B89790) diisocyanate (MDI), to form urethane (B1682113) linkages. youtube.comgoogle.com The structure of the diol component is a critical factor in determining the final properties of the polyurethane, including its flexibility and thermal stability. youtube.com

The specific structure of this compound plays a significant role in defining the characteristics of the resulting polymers. The introduction of its bulky, branched structure can lead to several desirable modifications:

Increased Glass Transition Temperature (Tg): The rigid and bulky nature of the trimethylbutyl group restricts the rotational freedom of the polymer chains. This increased rigidity generally leads to a higher glass transition temperature compared to polymers made with linear diols like ethane-1,2-diol or butane-1,4-diol. researchgate.net

Reduced Crystallinity: The irregular, branched structure of this diol disrupts the regular packing of polymer chains, which can hinder or prevent crystallization. researchgate.net This often results in amorphous polymers with improved transparency and solubility in organic solvents.

Enhanced Thermal Stability: The presence of branched diols in a polymer backbone can lead to improved thermal stability. researchgate.net

Improved Hydrolytic Stability: The steric hindrance provided by the methyl groups can protect the ester or urethane linkages from hydrolytic attack, potentially increasing the durability of the polymer in moist environments.

Table 1: Influence of Diol Structure on Polymer Properties

| Diol Structure | Expected Impact on Polymer Properties | Rationale |

|---|---|---|

| Linear (e.g., Ethane-1,2-diol) | Higher crystallinity, lower Tg | Allows for close packing of polymer chains. |

| Branched (e.g., this compound) | Lower crystallinity, higher Tg, improved solubility | Bulky groups disrupt chain packing and restrict motion. researchgate.net |

Intermediate in Fine Chemical and Pharmaceutical Synthesis

The presence of two reactive hydroxyl groups, one primary and one tertiary, makes this compound a potentially valuable intermediate in multi-step organic syntheses. The differential reactivity of the primary and tertiary alcohols could allow for selective chemical transformations, a useful feature in the synthesis of complex molecules. This diol can serve as a building block for creating larger molecules with specific functionalities, which is a key aspect in the development of fine chemicals and active pharmaceutical ingredients.

Development of Novel Solvents and Coalescing Agents (Inferred from related diols and derivatives like Texanol)

While specific data on this compound as a solvent or coalescing agent is limited, its structural similarity to other well-known industrial chemicals, such as 2,2,4-trimethyl-1,3-pentanediol (B51712) (TMPD) and its derivatives like Texanol™ (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate), allows for inferred potential applications. nih.gov

Solvency: With a boiling point of approximately 199.5°C, it has a low volatility suitable for high-boiling solvent applications. chemsrc.com Its hydroxyl groups allow it to dissolve a range of polar substances.

Coalescing Agents: In latex paints, coalescing agents are high-boiling solvents that aid in the formation of a continuous film as the paint dries. Given its properties, this compound could function in a similar capacity, promoting film integrity and improving the final appearance of the coating. The diisobutyrate ester of the related 2,2,4-trimethyl-1,3-pentanediol is a known coalescing aid.

Utilization in Specialty Chemicals and Resins

The unique properties imparted by this compound make it a candidate for use in various specialty chemicals and resins. Its incorporation into polyester or alkyd resins for coatings could enhance hardness, gloss retention, and resistance to chemicals. In adhesives and sealants, its use could lead to products with improved thermal properties and durability. The use of branched diols in general is known to be beneficial for applications in coatings. researchgate.net

Future Research Directions and Emerging Trends for 2,2,3 Trimethylbutane 1,3 Diol

Exploration of Undiscovered and Efficient Synthetic Routes

The synthesis of sterically hindered diols, particularly those with quaternary carbon centers like 2,2,3-trimethylbutane-1,3-diol, presents a considerable challenge in organic synthesis. Future research will undoubtedly focus on discovering more efficient and atom-economical synthetic routes.

Furthermore, the diastereoselective synthesis of γ-quaternary carbon stereogenic centers through intermolecular 1,4-allyl additions is an area of active research. researchgate.net Adapting such methodologies could offer precise control over the stereochemistry of related diol structures. The development of methods for the diverse synthetic modification of complex natural product skeletons into highly substituted 1,4-diols also provides a conceptual framework for new approaches. stanford.edu

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic C-H Activation/Oxidation | High atom economy, direct synthesis from simple precursors. | Regio- and stereoselectivity control, catalyst stability. |

| Asymmetric Dihydroxylation of Hindered Alkenes | Established methods for diol synthesis. | Synthesis of the requisite sterically hindered alkene precursor. |

| Grignard/Organolithium Addition to α-Hydroxy Ketones | Convergent approach. | Control of stereochemistry, protecting group strategies. |

| Aldol (B89426) Condensation Routes | Readily available starting materials. wikipedia.org | Potential for side reactions, purification challenges. |

Advanced Catalyst Design for Selective Transformations

The presence of two distinct hydroxyl groups—a primary and a sterically encumbered tertiary alcohol—in this compound makes it an ideal substrate for the development of highly selective catalysts. Future research will focus on designing catalysts that can differentiate between these two functionalities, enabling a wide range of selective transformations.

Organocatalysis is emerging as a powerful tool for the selective functionalization of diols. rsc.org Catalysts based on boronic acids, for instance, can reversibly bind to diols, enabling site-selective reactions. thieme-connect.com The development of organocatalysts that can selectively acylate, etherify, or oxidize either the primary or the tertiary alcohol of this compound would unlock its potential as a versatile building block.